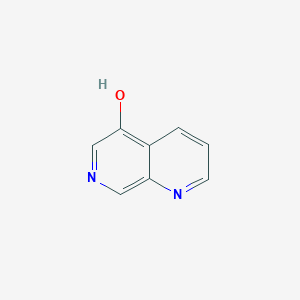
1,2,3,4,5,6,7,8-Octahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8-Octahydroisoquinoline is a hydrogenated derivative of isoquinoline, characterized by the saturation of its benzene ring. This compound is a bicyclic amine with a structure that includes a six-membered ring fused to a nitrogen-containing ring. It is known for its stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow hydrogenation of isoquinoline. This method ensures high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
1,2,3,4,5,6,7,8-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs such as antitussives and analgesics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The nitrogen atom in the ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
類似化合物との比較
1,2,3,4,5,6,7,8-Octahydroisoquinoline is unique compared to other similar compounds due to its fully saturated ring structure, which imparts greater stability and reactivity. Similar compounds include:
Isoquinoline: The unsaturated parent compound, which is less stable and more reactive.
Tetrahydroisoquinoline: Partially saturated, with different reactivity and applications.
Quinoline: A structural isomer with distinct chemical properties and uses.
This comprehensive overview highlights the versatility and significance of this compound in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound in both academic and industrial settings.
特性
CAS番号 |
2721-62-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2 |
InChIキー |
YBYCJQQRZPXLHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

